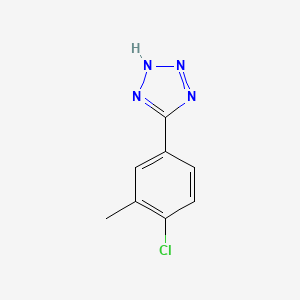

5-(4-chloro-3-methylphenyl)-2H-tetrazole

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

5-(4-chloro-3-methylphenyl)-2H-tetrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7ClN4/c1-5-4-6(2-3-7(5)9)8-10-12-13-11-8/h2-4H,1H3,(H,10,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZUXHJWVZUVPRFT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)C2=NNN=N2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7ClN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

5-(4-chloro-3-methylphenyl)-2H-tetrazole synthesis pathway

An In-Depth Technical Guide to the Synthesis of 5-(4-chloro-3-methylphenyl)-2H-tetrazole

Prepared by: Gemini, Senior Application Scientist

Introduction

The tetrazole moiety is a cornerstone in modern medicinal chemistry, primarily serving as a non-classical bioisostere for the carboxylic acid group.[1][2] Its similar pKa and planar structure allow it to mimic the carboxylate anion, but it offers superior metabolic stability and increased lipophilicity, making it a valuable functional group in drug design.[1][2] The target compound, this compound, incorporates this critical pharmacophore attached to a substituted phenyl ring, a common scaffold in pharmaceutical agents.

This guide provides a comprehensive overview of the principal synthetic pathway to this compound. We will delve into the mechanistic underpinnings of the core reaction, explain the rationale behind reagent and catalyst selection, and provide a detailed, field-proven experimental protocol suitable for laboratory execution by researchers and drug development professionals.

Core Synthesis Pathway: The [3+2] Cycloaddition of an Azide and Nitrile

The most direct and widely employed method for constructing the 5-substituted-1H-tetrazole ring system is the formal [3+2] cycloaddition reaction between an organic nitrile and an azide source.[2][3][4] This approach, often referred to as the Huisgen cycloaddition, is highly efficient for creating the stable, aromatic tetrazole ring.

Mechanistic Rationale and Causality

The reaction proceeds by the addition of an azide anion (N₃⁻) to the electrophilic carbon of the nitrile group in the starting material, 4-chloro-3-methylbenzonitrile. While this reaction can occur thermally, it typically requires high temperatures (100-150 °C) and long reaction times.[3] To overcome the high activation energy barrier, a catalyst is almost always employed.[4]

The role of the catalyst, typically a Lewis acid or a Brønsted acid, is to activate the nitrile.[5][6] By coordinating to the nitrogen atom of the nitrile, the catalyst increases its electrophilicity, making the carbon atom more susceptible to nucleophilic attack by the azide ion.[5][6] Density functional theory (DFT) calculations suggest that the reaction proceeds in a stepwise fashion, involving the initial formation of an open-chain imidoyl azide intermediate, which then rapidly cyclizes to form the tetrazole nucleus.[3][6]

A variety of catalytic systems have been developed, including zinc salts (ZnCl₂, ZnBr₂), aluminum salts (AlCl₃), triethylammonium chloride, and heterogeneous catalysts like silica sulfuric acid.[1][5] Among these, zinc(II) salts are particularly effective, especially in aqueous media, offering a safer and more environmentally benign alternative to traditional methods that use toxic organic solvents and potentially explosive hydrazoic acid.[5][7]

The overall transformation is depicted below:

Caption: Synthesis of the target tetrazole via zinc-catalyzed [3+2] cycloaddition.

Experimental Protocol: Zinc-Catalyzed Synthesis in Water

This self-validating protocol is adapted from the robust and environmentally conscious methodology developed by Demko and Sharpless.[2][7] The use of water as a solvent mitigates the risk of generating significant quantities of hazardous hydrazoic acid.[7]

Materials and Equipment

-

Starting Material: 4-chloro-3-methylbenzonitrile

-

Reagents: Sodium azide (NaN₃), Zinc bromide (ZnBr₂)

-

Solvent: Deionized water

-

Acid: 3M Hydrochloric acid (HCl)

-

Equipment: Round-bottom flask, reflux condenser, magnetic stirrer with heating plate, Buchner funnel, vacuum filtration apparatus, standard laboratory glassware.

Step-by-Step Methodology

-

Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 4-chloro-3-methylbenzonitrile (10 mmol, 1.52 g).

-

Reagent Addition: Add sodium azide (12 mmol, 0.78 g, 1.2 equiv.), zinc bromide (12 mmol, 2.70 g, 1.2 equiv.), and deionized water (20 mL).

-

Heating: Attach a reflux condenser to the flask and heat the vigorously stirred suspension to reflux (approximately 100-105 °C).

-

Reaction Monitoring: Maintain the reaction at reflux for 24-48 hours. The progress can be monitored by Thin Layer Chromatography (TLC) until the starting nitrile spot is consumed.

-

Work-up - Acidification: After cooling the reaction mixture to room temperature, carefully and slowly add 3M hydrochloric acid (approx. 15-20 mL) while stirring in an ice bath. The acidification protonates the tetrazolate anion, causing the neutral tetrazole product to precipitate. The final pH should be approximately 1-2.

-

Isolation: Collect the resulting white precipitate by vacuum filtration using a Buchner funnel.

-

Washing: Wash the solid filter cake thoroughly with several portions of cold deionized water to remove any inorganic salts.

-

Drying: Dry the isolated solid under vacuum to yield the final product, this compound.

Purification (If Necessary)

The crude product obtained from this procedure is often of high purity. If further purification is required, recrystallization from an appropriate solvent system (e.g., ethanol/water) or column chromatography on silica gel can be employed.

Data Presentation: Yields and Reaction Times

The zinc-catalyzed cycloaddition is effective for a wide range of aromatic nitriles. The following table provides representative data for similar substrates to establish an expectation for yield and reaction efficiency.

| Entry | Nitrile Substrate | Reaction Time (h) | Yield (%) | Reference |

| 1 | Benzonitrile | 24 | 95 | [2] |

| 2 | 4-Chlorobenzonitrile | 24 | 98 | [2] |

| 3 | 4-Methylbenzonitrile | 24 | 96 | [2] |

| 4 | 4-chloro-3-methylbenzonitrile | 24-48 | >90 (Expected) | - |

Conclusion

The synthesis of this compound is most reliably achieved through the [3+2] cycloaddition of 4-chloro-3-methylbenzonitrile and sodium azide. The use of a zinc bromide catalyst in water provides a safe, environmentally friendly, and high-yielding pathway to the desired product. This method avoids the use of hazardous organic solvents and the in-situ generation of large quantities of explosive hydrazoic acid, making it a trustworthy and scalable protocol for drug discovery and development applications.

References

-

Sharpless, K. B., et al. (2005). Mechanisms of Tetrazole Formation by Addition of Azide to Nitriles. Journal of the American Chemical Society. Available at: [Link]

-

Organic Chemistry Portal. (n.d.). 1H-Tetrazole synthesis. . Available at: [Link]

-

Cardoza, S., et al. (2024). Catalytic Tetrazole Synthesis via [3+2] Cycloaddition of NaN3 to Organonitriles Promoted by Co(II)-complex. ACS Omega. Available at: [Link]

-

Jin, T., et al. (2012). Improved synthesis of 5-substituted 1H-tetrazoles via the [3+2] cycloaddition of nitriles and sodium azide catalyzed by silica sulfuric acid. Molecules. Available at: [Link]

-

Nasresfahani, Z., et al. (2023). Efficient synthesis of tetrazoles via [2 + 3] cycloaddition reaction catalyzed by cobalt–nickel on magnetic mesoporous hollow spheres. RSC Advances. Available at: [Link]

-

Kappe, C. O., et al. (2011). An Experimental and Computational Assessment of Acid-Catalyzed Azide–Nitrile Cycloadditions. The Journal of Organic Chemistry. Available at: [Link]

-

Jin, T., et al. (2012). Improved Synthesis of 5-Substituted 1H-Tetrazoles via the [3+2] Cycloaddition of Nitriles and Sodium Azide Catalyzed by Silica Sulfuric Acid. Molecules. Available at: [Link]

-

ResearchGate. (n.d.). Nitrile–azide cycloaddition reaction. A) Catalyst screening for the... ResearchGate. Available at: [Link]

-

Li, Y., et al. (2022). Synthesis of 5-substituted tetrazoles via DNA-conjugated nitrile. Organic & Biomolecular Chemistry. Available at: [Link]

-

Demko, Z. P., & Sharpless, K. B. (2001). Preparation of 5-Substituted 1H-Tetrazoles from Nitriles in Water. The Journal of Organic Chemistry. Available at: [Link]

Sources

- 1. Improved Synthesis of 5-Substituted 1H-Tetrazoles via the [3+2] Cycloaddition of Nitriles and Sodium Azide Catalyzed by Silica Sulfuric Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. 1H-Tetrazole synthesis [organic-chemistry.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Structural Characterization of 5-(4-chloro-3-methylphenyl)-2H-tetrazole

Foreword: The Scientific Imperative for Rigorous Characterization

In the landscape of modern drug discovery and materials science, the tetrazole moiety stands out for its unique physicochemical properties.[1] It is often employed as a metabolically stable bioisostere for a carboxylic acid group, a critical feature in medicinal chemistry.[2][3] The subject of this guide, 5-(4-chloro-3-methylphenyl)-2H-tetrazole (CAS No. 885278-43-3), represents a class of compounds with significant therapeutic potential.[4][5] Its efficacy, safety, and patentability, however, are fundamentally dependent on an unambiguous and comprehensive structural characterization. This document provides a multi-technique, field-proven framework for the definitive elucidation of its molecular structure, designed for professionals who require not just data, but validated, actionable insights.

Foundational Analysis: Synthesis, Purification, and Preliminary Assessment

The journey of characterization begins with the assurance of sample purity. The synthesis of 5-substituted-1H-tetrazoles is commonly achieved via a [3+2] cycloaddition reaction between an organic nitrile and sodium azide.[6] Following synthesis, rigorous purification is paramount, typically employing column chromatography on silica gel.[5] The purity is monitored throughout by Thin-Layer Chromatography (TLC), visualizing spots under a UV lamp.[5]

Mass Spectrometry: The First Gate of Molecular Verification

Mass spectrometry (MS) serves as the initial and indispensable checkpoint to confirm the molecular weight and elemental composition. The choice of ionization technique is critical for analyzing tetrazole derivatives.[7]

Molecular Formula: C₈H₇ClN₄[8] Molecular Weight: 194.62 g/mol [8]

Expert Insight: For a molecule of this nature, Electrospray Ionization (ESI) is often the preferred method due to its soft ionization nature, which typically yields an abundant molecular ion peak ([M+H]⁺ or [M-H]⁻) with minimal fragmentation, providing a clear confirmation of the molecular weight.[7] Electron Impact (EI) is a harder ionization technique that can be used to induce fragmentation, offering clues about the molecule's substructures.[7]

Table 1: Expected High-Resolution Mass Spectrometry Data

| Ion | Calculated Exact Mass | Observed Mass (Typical) |

| [M+H]⁺ | 195.0432 | 195.043 ± 0.005 Da |

| [M-H]⁻ | 193.0289 | 193.029 ± 0.005 Da |

| [M+Na]⁺ | 217.0252 | 217.025 ± 0.005 Da |

A key diagnostic feature of the tetrazole ring in tandem mass spectrometry (MS/MS) is its distinct fragmentation behavior depending on the ionization mode.

-

Positive Ion Mode (ESI+): The protonated molecule typically undergoes the elimination of a neutral hydrazoic acid (HN₃) molecule.[2][4]

-

Negative Ion Mode (ESI-): The deprotonated molecule characteristically loses a molecule of nitrogen (N₂).[2][4]

This differential fragmentation provides powerful, confirmatory evidence for the presence of the tetrazole ring.

Caption: Diagnostic MS/MS fragmentation of the tetrazole ring.

Spectroscopic Fingerprinting: Vibrational and Magnetic Resonance Methods

Spectroscopic techniques provide detailed information about the functional groups and the connectivity of atoms within the molecule.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a rapid and powerful technique for identifying the characteristic vibrational modes of functional groups present in the molecule. For this compound, the IR spectrum serves as a unique fingerprint.

-

Sample Preparation: Grind 1-2 mg of the dried sample with ~200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Pellet Formation: Transfer the powder to a pellet-forming die and press under high pressure (approx. 8-10 tons) for several minutes to form a transparent or semi-transparent disk.

-

Data Acquisition: Place the KBr pellet in the sample holder of the FTIR spectrometer and acquire the spectrum, typically over a range of 4000-400 cm⁻¹. A background spectrum of the empty sample holder should be collected first.

Table 2: Key FTIR Absorption Bands for Structural Confirmation

| Wavenumber (cm⁻¹) | Vibration Type | Structural Moiety | Reference |

| 3150 - 3400 | N-H Stretch | Tetrazole Ring (1H-tautomer) | [1][4] |

| ~3060 | Aromatic C-H Stretch | 4-chloro-3-methylphenyl group | [9] |

| ~2950 | Aliphatic C-H Stretch | Methyl group (-CH₃) | [10] |

| 1600 - 1500 | C=N Stretch | Tetrazole Ring | [1][4] |

| ~1560, ~1470 | C=C Stretch | Aromatic Ring | [9] |

| 1400 - 1300 | N=N Stretch | Tetrazole Ring | [1][4] |

| 1200 - 900 | Ring Deformation | Tetrazole Ring | [11] |

| ~800 | C-Cl Stretch | 4-chloro-3-methylphenyl group |

Expert Insight: The presence of a broad band in the 3150-3400 cm⁻¹ region is indicative of the N-H stretch of the 1H-tetrazole tautomer, which is often in equilibrium with the 2H-tautomer.[1] The combination of C=N, N=N, and ring deformation bands provides a definitive signature for the tetrazole heterocycle.[1][4]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful technique for elucidating the precise carbon-hydrogen framework of an organic molecule. One-dimensional (¹H, ¹³C) and two-dimensional (e.g., COSY, HSQC, HMBC) experiments are used to assemble the complete structural puzzle.[1]

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube.[5]

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).[5]

-

Data Acquisition: Acquire spectra on a high-field NMR spectrometer (e.g., 300 MHz or higher).[5] ¹³C NMR spectra may require a longer acquisition time due to the low natural abundance of the ¹³C isotope.

-

Aromatic Protons (δ 7.5-8.2 ppm): The trisubstituted phenyl ring will exhibit a characteristic set of signals. We expect a doublet for the proton adjacent to the chlorine, a doublet of doublets for the proton between the methyl and chloro groups, and a singlet-like signal for the proton next to the tetrazole ring.

-

Methyl Protons (δ ~2.4 ppm): A sharp singlet corresponding to the three protons of the methyl group.

-

Tetrazole N-H Proton (δ >10 ppm): A broad singlet that is often exchangeable with D₂O. The downfield chemical shift is characteristic of the acidic proton on the tetrazole ring.[4][12]

-

Tetrazole Carbon (δ ~155-160 ppm): A single quaternary carbon signal for the C5 atom of the tetrazole ring.[1][4]

-

Aromatic Carbons (δ 120-140 ppm): Six distinct signals corresponding to the carbons of the phenyl ring. The specific chemical shifts will be influenced by the chloro, methyl, and tetrazole substituents.

-

Methyl Carbon (δ ~20 ppm): A signal for the methyl group carbon.

Table 3: Summary of Predicted NMR Data (DMSO-d₆)

| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Assignment | Reference |

| ¹H | >10 | Broad Singlet | Tetrazole N-H | [4][12] |

| ¹H | 7.5 - 8.2 | Multiplets | 3H, Aromatic Protons | [9] |

| ¹H | ~2.4 | Singlet | 3H, -CH₃ | [13] |

| ¹³C | ~155 | Singlet | C5 of Tetrazole Ring | [1][4] |

| ¹³C | 120 - 140 | Singlets | 6C, Aromatic Carbons | [9] |

| ¹³C | ~20 | Singlet | -CH₃ | [13] |

Definitive Structure: Single-Crystal X-ray Crystallography

While spectroscopic methods define connectivity, single-crystal X-ray crystallography provides the unambiguous, three-dimensional structure of the molecule in the solid state, revealing precise bond lengths, bond angles, and intermolecular interactions.

Expert Insight: While a crystal structure for the exact title compound is not publicly available, we can infer its likely structural features from closely related analogs, such as 5-(4-methyl-3-nitrophenyl)-2H-tetrazole.[14] This serves as an authoritative model for the expected molecular geometry and crystal packing.

-

Molecular Geometry: The analysis will confirm the planar nature of the tetrazole ring and the phenyl ring. A key parameter is the dihedral angle between these two rings, which is forced by the C-C single bond; for a similar structure, this angle was found to be 38.27°.[14]

-

Tautomeric State: Crystallography can definitively identify the position of the hydrogen atom on the tetrazole ring, confirming the dominant tautomer (1H vs. 2H) in the solid state.

-

Intermolecular Interactions: A crucial aspect of crystal engineering and drug design is understanding how molecules interact. In tetrazole derivatives, N-H···N hydrogen bonds are common, often leading to the formation of infinite one-dimensional chains or other supramolecular assemblies that stabilize the crystal packing.[14][15]

Caption: A logical workflow for structural validation.

Conclusion: An Integrated and Self-Validating Approach

The structural characterization of this compound is not a linear process but an integrated, self-validating system. Mass spectrometry confirms the molecular formula predicted by the synthesis. FTIR validates the presence of the key functional groups, particularly the tetrazole ring. NMR spectroscopy meticulously maps the atomic connectivity, confirming the substitution pattern. Finally, X-ray crystallography provides the ultimate, unambiguous proof of the three-dimensional structure. Each technique corroborates the findings of the others, culminating in a structural assignment of the highest possible confidence, a non-negotiable standard in pharmaceutical and materials research.

References

- Benchchem. (n.d.). Determining the Molecular Weight of 1H-Tetrazole Derivatives: A Comparative Guide to Mass Spectrometry Techniques. Benchchem.

- National Institutes of Health. (2025). Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy. NIH.

- ResearchGate. (2022). Synthesis and Spectroscopic Characterization of a New Series of Tetrazole Compounds. ResearchGate.

- National Institutes of Health. (2025). An Investigation into the Synthesis and Characterization of Novel Tetrazole Derivatives for Application as Mild Steel Corrosion Inhibitors in a Solution of Hydrochloric Acid. PMC - NIH.

- Frontiers. (n.d.). Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy. Frontiers.

- Indonesian Journal of Chemistry. (2022). Synthesis, Characterization and Antioxidant Evaluation of Some Tetrazole Derivatives.

- Iraqi Journal of Science. (n.d.). Synthesis and Characterization of Some Tetrazole Derivatives from 5-Amino Salicylic Acid.

- International Journal of Advanced Chemistry Research. (n.d.). Synthesis, characterization and biological evaluation of tetrazole derivatives.

- Life Science Journal. (2008). Characteristic fragmentation behavior of 5-[1-aryl- 1H-pyrrol-2-yl]-1H-tetrazole by electrospray ionization tandem mass spectrometry.

- Wiley Online Library. (n.d.). Synthesis and X‐ray crystal structure of tetrazolo[1,5‐a]quinoxalin‐4(5H)‐one.

- Growing Science. (n.d.). Zn(OAc)2•2H2O-Catalyzed Efficient Synthesis of 5-Substituted 1H- Tetrazoles.

- Journal of Pharmaceutical Negative Results. (2022). STRUCTURAL, PHYSICAL, SURFACE AND NMR STUDY OF 5-(BENZYLTHIO)-1H-TETRAZOLE COMPOUND.

- ResearchGate. (n.d.). 1 H-NMR spectra of poly(5-(methacrylamido)tetrazole) recorded in DMSO-d 6. ResearchGate.

- CyberLeninka. (n.d.). SYNTHESIS AND CHARACTERIZATION OF FIVE-MEMBERED HETEROCYCLIC COMPOUNDS OF TETRAZOLE DERIVATIVES AND THEIR BIOLOGICAL ACTIVITY.

- Lab-Chemicals.Com. (n.d.). This compound, 97%.

- National Institutes of Health. (n.d.). 5-(4-Methyl-3-nitrophenyl)-1H-tetrazole. PMC - NIH.

- PubMed Central. (n.d.). Crystal structure and Hirshfeld surface analysis of 2-(4-chlorophenyl)-4-(dimethoxymethyl)-5-phenyl-1,3-thiazole.

- Organic Chemistry Portal. (n.d.). 2H-Tetrazole synthesis.

- Tikrit Journal of Pure Science. (2022). Synthesis and Spectroscopic Characterization of a New Series of Tetrazole Compounds.

Sources

- 1. Frontiers | Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy [frontiersin.org]

- 2. lifesciencesite.com [lifesciencesite.com]

- 3. researchgate.net [researchgate.net]

- 4. Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. An Investigation into the Synthesis and Characterization of Novel Tetrazole Derivatives for Application as Mild Steel Corrosion Inhibitors in a Solution of Hydrochloric Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. lab-chemicals.com [lab-chemicals.com]

- 9. growingscience.com [growingscience.com]

- 10. chemistryjournals.net [chemistryjournals.net]

- 11. pnrjournal.com [pnrjournal.com]

- 12. researchgate.net [researchgate.net]

- 13. cyberleninka.ru [cyberleninka.ru]

- 14. 5-(4-Methyl-3-nitrophenyl)-1H-tetrazole - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Crystal structure and Hirshfeld surface analysis of 2-(4-chlorophenyl)-4-(dimethoxymethyl)-5-phenyl-1,3-thiazole - PMC [pmc.ncbi.nlm.nih.gov]

5-(4-chloro-3-methylphenyl)-2H-tetrazole CAS number 885278-43-3

An In-Depth Technical Guide to 5-(4-chloro-3-methylphenyl)-2H-tetrazole

Foreword: The Strategic Value of the Tetrazole Scaffold

In the landscape of modern drug discovery, the pursuit of molecular scaffolds that offer both functional efficacy and favorable pharmacokinetic profiles is paramount. Among these, the tetrazole ring has emerged as a "privileged" structure. This guide focuses on a specific, yet highly relevant, building block: This compound (CAS No. 885278-43-3). Our objective is to move beyond a simple datasheet and provide researchers, medicinal chemists, and drug development professionals with a comprehensive technical understanding of this compound, from its synthesis and validation to its strategic application in creating next-generation therapeutics.

The true value of the tetrazole moiety lies in its role as a premier bioisostere for the carboxylic acid group.[1][2][3][4] This substitution is not merely a structural similarity; it is a strategic decision in drug design aimed at overcoming common liabilities associated with carboxylic acids, such as rapid metabolism and poor cell permeability.[2][3] The tetrazole ring mimics the acidity (pKa ≈ 4.5-4.9) and planar geometry of a carboxylate, allowing it to engage in similar hydrogen bonding interactions with biological targets, while offering superior metabolic stability.[5][6] This has been successfully leveraged in numerous FDA-approved drugs, most notably the "sartan" class of antihypertensive agents like Losartan and Valsartan.[2][4][7]

This document provides the foundational knowledge required to effectively utilize this compound as a key intermediate in research and development programs.

Core Compound Profile: Physicochemical & Structural Data

The fundamental identity of a chemical entity is the bedrock of its application. The subject of this guide is a substituted phenyltetrazole with distinct features imparted by its chloro and methyl groups, which are critical for modulating lipophilicity and steric interactions in potential drug candidates.

Caption: Chemical structure of this compound.

Table 1: Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| CAS Number | 885278-43-3 | [8][9][10] |

| Molecular Formula | C₈H₇ClN₄ | [8][11] |

| Molecular Weight | 194.62 g/mol | [8][11] |

| MDL Number | MFCD06738316 | [8][11] |

| Appearance | White to off-white crystalline powder | [12] |

| SMILES | CC1=CC(C2=NNN=N2)=CC=C1Cl | [8] |

| Storage Conditions | Inert atmosphere, 2-8°C |[8][11] |

Synthesis Protocol: A Validated Approach

The most reliable and widely adopted method for synthesizing 5-substituted-1H-tetrazoles is the [3+2] cycloaddition reaction between a nitrile and an azide source.[6][13][14] We present a protocol adapted from the work of Sharpless and coworkers, which is noted for its efficiency, broad applicability, and enhanced safety profile by using water as a solvent.[15]

Mechanistic Rationale

The core of this synthesis is the reaction between the nitrile group of 4-chloro-3-methylbenzonitrile and sodium azide. While this reaction can proceed uncatalyzed, it is often slow. The addition of a Lewis acid catalyst, such as a zinc(II) salt, significantly accelerates the process.[13][15] The zinc ion is believed to coordinate to the nitrogen atom of the nitrile, increasing its electrophilicity and making it more susceptible to nucleophilic attack by the azide ion. This coordination facilitates the concerted [3+2] cycloaddition, leading to the formation of the tetrazole ring.[15]

Caption: Workflow for the synthesis of this compound.

Step-by-Step Experimental Protocol

Materials:

-

4-chloro-3-methylbenzonitrile

-

Sodium azide (NaN₃)

-

Zinc bromide (ZnBr₂)

-

Deionized water

-

Hydrochloric acid (3 N)

-

Ethyl acetate

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Ethanol

Procedure:

-

Reaction Setup: To a round-bottomed flask equipped with a reflux condenser and a magnetic stir bar, add 4-chloro-3-methylbenzonitrile (1.0 eq), sodium azide (1.1 eq), and zinc bromide (1.0 eq).[15]

-

Solvent Addition: Add deionized water to the flask (approx. 2 mL per mmol of nitrile).

-

Reflux: Heat the reaction mixture to reflux (approx. 100°C) with vigorous stirring. The reaction progress can be monitored by TLC or HPLC. A typical reaction time is 24 hours.[15]

-

Workup - Acidification: After cooling the mixture to room temperature, add ethyl acetate to dissolve the organic components. Slowly add 3 N hydrochloric acid while stirring vigorously until the aqueous layer has a pH of approximately 1. This step is crucial as it protonates the sodium tetrazolate salt, rendering it soluble in the organic layer.

-

Extraction: Transfer the mixture to a separatory funnel. Isolate the organic layer and extract the aqueous layer two more times with ethyl acetate.[15]

-

Drying and Concentration: Combine the organic layers and dry over anhydrous sodium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

-

Purification: Recrystallize the crude solid from a suitable solvent system, such as aqueous ethanol, to obtain the pure this compound.[14]

Safety Precaution: Sodium azide is highly toxic. Hydrazoic acid (HN₃), which can be formed upon acidification, is volatile and explosive. This procedure must be performed in a well-ventilated fume hood with appropriate personal protective equipment. Avoid contact with heavy metals or chlorinated solvents, which can form explosive azides.

Analytical Validation and Quality Control

Confirming the identity and purity of the synthesized compound is a non-negotiable step. A multi-technique approach ensures the reliability of the material for subsequent applications.[16]

Caption: A multi-pronged workflow for analytical validation.

Purity Determination via High-Performance Liquid Chromatography (HPLC)

Principle: HPLC is the gold standard for assessing the purity of small molecules. It separates the target compound from any remaining starting materials, by-products, or other impurities based on differential partitioning between a stationary and a mobile phase.[16]

Protocol:

-

Sample Preparation: Prepare a stock solution of the synthesized tetrazole in methanol or acetonitrile at a concentration of ~1 mg/mL. Dilute to a working concentration of ~0.1 mg/mL.

-

Instrumentation:

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A gradient of (A) Water with 0.1% formic acid and (B) Acetonitrile with 0.1% formic acid.

-

Gradient: Start at 95:5 (A:B), ramp to 5:95 (A:B) over 15 minutes, hold for 2 minutes, and return to initial conditions.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detector at 254 nm.

-

-

Analysis: Inject 10 µL of the sample. The purity is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram. A purity level of >97% is typically desired for drug discovery applications.

Structural Confirmation via Nuclear Magnetic Resonance (NMR) Spectroscopy

Principle: ¹H and ¹³C NMR spectroscopy provide unambiguous confirmation of the molecular structure by probing the chemical environment of each hydrogen and carbon atom.[16]

Protocol:

-

Sample Preparation: Dissolve 5-10 mg of the purified product in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

-

Data Acquisition: Acquire ¹H and ¹³C spectra on a 400 MHz or higher NMR spectrometer.

-

Expected Spectral Features:

-

¹H NMR (DMSO-d₆):

-

A singlet for the methyl (CH₃) protons (~2.3-2.4 ppm).

-

A multiplet system for the three aromatic protons on the phenyl ring (~7.5-8.1 ppm).

-

A broad singlet for the tetrazole N-H proton, which may be concentration-dependent or exchangeable (>13 ppm).[14]

-

-

¹³C NMR (DMSO-d₆):

-

A signal for the methyl carbon (~20 ppm).

-

Multiple signals in the aromatic region for the phenyl carbons (~120-145 ppm).

-

A signal for the tetrazole carbon atom (~155 ppm).[17]

-

-

Strategic Applications in Drug Discovery

The title compound is not an end-product but a versatile building block. Its value is realized when incorporated into larger molecules to serve specific functions.

Bioisosteric Replacement of Carboxylic Acids

The primary application is to replace a carboxylic acid in a lead compound to improve its drug-like properties. This strategy is particularly effective when the acidic group is essential for binding to a biological target (e.g., forming a salt bridge with an arginine or lysine residue) but causes pharmacokinetic liabilities.[5][18]

Caption: Logic of bioisosteric replacement to improve pharmacokinetics (PK).

Fragment-Based Drug Design (FBDD)

The 4-chloro-3-methylphenyl moiety provides a decorated aromatic fragment. The chlorine atom can act as a hydrogen bond acceptor or engage in halogen bonding, while the methyl group provides a lipophilic contact point. This fragment can be used in screening campaigns or for growing a smaller fragment hit that binds in a pocket where an acidic group is required for potency.

Potential Therapeutic Areas

Given the prevalence of tetrazoles in approved drugs, this scaffold is relevant to a multitude of therapeutic areas:

-

Cardiovascular Disease: As seen in angiotensin II receptor blockers.[19][20]

-

Oncology: Tetrazoles are found in inhibitors of various targets, including anti-apoptotic proteins like MCL-1.[18]

-

Infectious Diseases: The tetrazole ring is present in antibacterial and antifungal agents.[2][21]

-

Inflammation and Pain: As potential anti-inflammatory agents.[22]

Conclusion

This compound (CAS 885278-43-3) represents more than just a chemical in a catalog. It is a strategically valuable tool for medicinal chemists. Its well-defined synthesis, clear analytical validation pathway, and, most importantly, its function as a metabolically robust bioisostere of a carboxylic acid make it a powerful building block for the development of novel therapeutics. This guide provides the essential technical framework for researchers to confidently synthesize, validate, and strategically deploy this compound in their drug discovery programs.

References

-

Demko, Z. P., & Sharpless, K. B. (2001). Preparation of 5-Substituted 1H-Tetrazoles from Nitriles in Water. The Journal of Organic Chemistry, 66(24), 7945–7950. [Link]

-

de Oliveira, R. B., et al. (2006). 5-substituted tetrazoles as bioisosteres of carboxylic acids. Bioisosterism and mechanistic studies on glutathione reductase inhibitors as antimalarials. Journal of Medicinal Chemistry, 49(13), 3849–3857. [Link]

-

Organic Chemistry Portal. 1H-Tetrazole synthesis. [Link]

-

Journet, M., et al. (2020). One-Pot Bioisosteric Replacement of Alkyl Carboxylic Acids via Organic Photoredox Catalysis. Organic Letters, 22(21), 8438–8442. [Link]

-

Sadeghi, B., & Ghasemzadeh, M. A. (2014). Synthesis of 5-Substituted Tetrazoles from Nitriles Catalyzed by Sulfamic Acid. Synthetic Communications, 44(13), 1855-1863. [Link]

-

Organic Chemistry Portal. 2H-Tetrazole synthesis. [Link]

-

Chen, L., Lowe, B., & Fletcher, S. (2023). Tetrazole and acylsulfonamide bioisosteric replacements of the carboxylic acid in a dual MCL-1/BCL-xL inhibitor are tolerated. RSC Medicinal Chemistry, 14(12), 2419-2424. [Link]

-

Li, Z., et al. (2023). Bioisosteres in Drug Discovery: Focus on Tetrazole. Journal of Medicinal Chemistry, 66(18), 12347–12373. [Link]

-

Cambridge MedChem Consulting. (2022). Acid Bioisosteres. [Link]

-

ChemSigma. 5-(4-CHLORO-3-METHYL-PHENYL)-2H-TETRAZOLE. [Link]

-

Tetrahedron. 5-(4-Chloro-3-methyl-phenyl)-2h-tetrazole. [Link]

-

PubChem. 5-[Chloro-[1-(4-methylphenyl)tetrazol-5-yl]methyl]-1-(4-methylphenyl)tetrazole. [Link]

-

Beilstein Journal of Organic Chemistry. (2024). Innovative synthesis of drug-like molecules using tetrazole as core building blocks. [Link]

-

Mohite, P. B., et al. (2009). A NOVEL APPROACH FOR SYNTHESIS OF SUBSTITUTED TETRAZOLES. Digest Journal of Nanomaterials and Biostructures, 4(4), 803-807. [Link]

-

International Journal of Advanced Chemistry Research. (2022). Synthesis, characterization and biological evaluation of tetrazole derivatives. [Link]

-

International Journal of Pharmaceutical Sciences Review and Research. (2017). A Pharmacological Expedition of Tetrazole Compounds Towards Medical Field - An Overview. [Link]

-

Molecules. (2021). Recent Developments in the Synthesis of Tetrazoles and their Pharmacological Relevance. [Link]

-

ACS Omega. (2024). Catalytic Tetrazole Synthesis via [3+2] Cycloaddition of NaN3 to Organonitriles Promoted by Co(II)-complex. [Link]

-

Grokipedia. Tetrazole. [Link]

-

Journal of Medicinal Chemistry. (1984). Synthesis of 5-aryl-2H-tetrazoles, 5-aryl-2H-tetrazole-2-acetic Acids, and [(4-phenyl-5-aryl-4H-1,2,4-triazol-3-yl)thio]acetic Acids as Possible Superoxide Scavengers and Antiinflammatory Agents. [Link]

-

European Journal of Medicinal Chemistry. (2010). N'-[(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylene] 2/4-substituted hydrazides: synthesis and anticonvulsant activity. [Link]

-

Journal of Medicinal Chemistry. (1984). Synthesis of 5-aryl-2H-tetrazoles, 5-aryl-2H-tetrazole-2-acetic acids, and [(4-phenyl-5-aryl-4H-1,2,4-triazol-3-yl)thio]acetic acids as possible superoxide scavengers and antiinflammatory agents. [Link]

-

Chemical Reviews. (2019). Tetrazoles via Multicomponent Reactions. [Link]

-

Molecules. (2023). Synthesis, Characterization, and Biological Evaluation of 2-(N-((2′-(2H-tetrazole-5-yl)-[1,1′-biphenyl]-4yl)-methyl)-pentanamido)-3-methyl Butanoic Acid Derivatives. [Link]

-

Semantic Scholar. (2023). Synthesis, Characterization, and Biological Evaluation of 2-(N-((2′-(2H-tetrazole-5-yl)-[1,1′-biphenyl]-4yl)-methyl)-pentanamido)-3-methyl Butanoic Acid Derivatives. [Link]

-

PubMed. (2023). Synthesis, Characterization, and Biological Evaluation of 2-(N-((2'-(2H-tetrazole-5-yl)-[1,1'-biphenyl]-4yl)-methyl)-pentanamido)-3-methyl Butanoic Acid Derivatives. [Link]

Sources

- 1. 5-substituted tetrazoles as bioisosteres of carboxylic acids. Bioisosterism and mechanistic studies on glutathione reductase inhibitors as antimalarials - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. tandfonline.com [tandfonline.com]

- 3. researchgate.net [researchgate.net]

- 4. lifechemicals.com [lifechemicals.com]

- 5. Acid Bioisosteres | Cambridge MedChem Consulting [cambridgemedchemconsulting.com]

- 6. grokipedia.com [grokipedia.com]

- 7. globalresearchonline.net [globalresearchonline.net]

- 8. 885278-43-3|this compound|BLD Pharm [bldpharm.com]

- 9. arctomsci.com [arctomsci.com]

- 10. 885278-43-3 5-(4-CHLORO-3-METHYL-PHENYL)-2H-TETRAZOLE [chemsigma.com]

- 11. lab-chemicals.com [lab-chemicals.com]

- 12. echemi.com [echemi.com]

- 13. 1H-Tetrazole synthesis [organic-chemistry.org]

- 14. tandfonline.com [tandfonline.com]

- 15. pubs.acs.org [pubs.acs.org]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. pubs.acs.org [pubs.acs.org]

- 18. Tetrazole and acylsulfonamide bioisosteric replacements of the carboxylic acid in a dual MCL-1/BCL-x L inhibitor are tolerated - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05711A [pubs.rsc.org]

- 19. researchgate.net [researchgate.net]

- 20. Synthesis, Characterization, and Biological Evaluation of 2-(N-((2'-(2H-tetrazole-5-yl)-[1,1'-biphenyl]-4yl)-methyl)-pentanamido)-3-methyl Butanoic Acid Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. chemistryjournals.net [chemistryjournals.net]

- 22. Synthesis of 5-aryl-2H-tetrazoles, 5-aryl-2H-tetrazole-2-acetic acids, and [(4-phenyl-5-aryl-4H-1,2,4-triazol-3-yl)thio]acetic acids as possible superoxide scavengers and antiinflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]

A Comprehensive Guide to the Spectroscopic Characterization of 5-(4-chloro-3-methylphenyl)-2H-tetrazole

This technical guide provides an in-depth exploration of the spectroscopic properties of 5-(4-chloro-3-methylphenyl)-2H-tetrazole, a heterocyclic compound of interest in medicinal chemistry and materials science. The structural elucidation of such molecules is paramount for understanding their reactivity, biological activity, and potential applications. This document serves as a practical resource for researchers, scientists, and drug development professionals, offering a detailed analysis of its Fourier-Transform Infrared (FT-IR), Nuclear Magnetic Resonance (¹H NMR and ¹³C NMR), and Mass Spectrometry (MS) data. The causality behind experimental choices and the self-validating nature of the described protocols are emphasized to ensure scientific integrity.

Molecular Structure and Isomerism

This compound belongs to the class of tetrazoles, which are five-membered aromatic rings containing four nitrogen atoms and one carbon atom. A critical aspect of tetrazole chemistry is the potential for tautomerism, with the 1H- and 2H-isomers being the most common. The position of the substituent on the tetrazole ring significantly influences the electronic environment and, consequently, the spectroscopic signatures. This guide focuses on the 2H-isomer.

Figure 1: Chemical structure of this compound.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The vibrational frequencies of the bonds provide a unique fingerprint of the compound.

Predicted FT-IR Spectral Data

| Wavenumber (cm⁻¹) | Vibration Mode | Intensity |

| 3100-3000 | Aromatic C-H stretch | Medium |

| 2970-2850 | -CH₃ stretch | Medium |

| 1600-1450 | C=C aromatic ring stretch | Strong-Medium |

| 1450-1350 | Tetrazole ring skeletal vibrations | Medium |

| 1100-1000 | C-N stretch | Medium |

| 850-750 | C-Cl stretch | Strong |

| 900-675 | Aromatic C-H out-of-plane bend | Strong |

Experimental Protocol: Attenuated Total Reflectance (ATR)-FT-IR

-

Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a solvent such as isopropanol and allowing it to dry completely.

-

Background Scan: Record a background spectrum of the empty ATR crystal. This will be automatically subtracted from the sample spectrum to remove interference from atmospheric CO₂ and water vapor.

-

Sample Application: Place a small amount of the solid this compound sample onto the ATR crystal.

-

Pressure Application: Use the instrument's pressure arm to apply firm and even pressure to the sample, ensuring good contact with the crystal.

-

Data Acquisition: Collect the FT-IR spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.

-

Data Processing: The resulting spectrum should be baseline-corrected and the peaks labeled.

Interpretation of the FT-IR Spectrum

The FT-IR spectrum of this compound is expected to exhibit characteristic absorption bands. The aromatic C-H stretching vibrations are anticipated in the 3100-3000 cm⁻¹ region. The presence of the methyl group will be confirmed by C-H stretching vibrations between 2970 and 2850 cm⁻¹. The aromatic C=C stretching vibrations will likely appear as a series of sharp bands in the 1600-1450 cm⁻¹ range. Skeletal vibrations of the tetrazole ring are expected between 1450 and 1350 cm⁻¹.[1][2] A strong band in the 850-750 cm⁻¹ region can be attributed to the C-Cl stretching vibration. Finally, strong absorptions in the fingerprint region (900-675 cm⁻¹) will correspond to the out-of-plane C-H bending of the substituted benzene ring, the pattern of which can help confirm the substitution pattern.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the carbon-hydrogen framework of a molecule. ¹H and ¹³C NMR provide detailed information about the chemical environment, connectivity, and number of different types of protons and carbons.

Predicted ¹H NMR Spectral Data (500 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.8-8.0 | d | 1H | Aromatic H |

| ~7.5-7.7 | dd | 1H | Aromatic H |

| ~7.3-7.5 | d | 1H | Aromatic H |

| ~2.4 | s | 3H | -CH₃ |

Predicted ¹³C NMR Spectral Data (125 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| ~160-165 | C-tetrazole |

| ~135-140 | Aromatic C-Cl |

| ~133-138 | Aromatic C-CH₃ |

| ~130-135 | Aromatic C-H |

| ~128-132 | Aromatic C-H |

| ~125-130 | Aromatic C-H |

| ~120-125 | Aromatic C-tetrazole |

| ~20 | -CH₃ |

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in about 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube.

-

Instrument Setup: Insert the NMR tube into the spectrometer. The instrument should be locked onto the deuterium signal of the solvent and the magnetic field shimmed to achieve optimal resolution.

-

¹H NMR Acquisition: Acquire the ¹H NMR spectrum using a standard pulse sequence. Key parameters include the spectral width, acquisition time, relaxation delay, and number of scans.

-

¹³C NMR Acquisition: Acquire the ¹³C NMR spectrum. Due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C, a larger number of scans and a longer relaxation delay may be necessary. Proton decoupling is typically used to simplify the spectrum and improve the signal-to-noise ratio.

-

Data Processing: The acquired Free Induction Decays (FIDs) are Fourier transformed to produce the NMR spectra. The spectra are then phased, baseline-corrected, and the chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

Interpretation of the NMR Spectra

The ¹H NMR spectrum is expected to show distinct signals for the aromatic and methyl protons. The three aromatic protons will appear as a set of multiplets (likely a doublet and a doublet of doublets) in the downfield region (δ 7.3-8.0 ppm), with their specific chemical shifts and coupling constants being indicative of the 1,2,4-substitution pattern on the benzene ring. The methyl group protons will give rise to a singlet at approximately δ 2.4 ppm.[3][4]

In the ¹³C NMR spectrum, the carbon atom of the tetrazole ring is expected to resonate at a significantly downfield chemical shift, typically in the range of δ 160-165 ppm.[5] The aromatic carbons will appear in the δ 120-140 ppm region, with their chemical shifts influenced by the electron-withdrawing chlorine and electron-donating methyl substituents. The methyl carbon will be observed in the upfield region, around δ 20 ppm.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a compound, as well as its fragmentation pattern upon ionization, which can aid in structural elucidation.

Predicted Mass Spectral Data (Electron Ionization - EI)

| m/z | Interpretation |

| 194/196 | [M]⁺˙ (Molecular ion) with ~3:1 ratio |

| 166/168 | [M - N₂]⁺˙ |

| 131 | [M - N₂ - Cl]⁺ |

| 91 | [C₇H₇]⁺ |

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

-

Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, typically via a direct insertion probe for solid samples or after separation by gas chromatography.

-

Ionization: In the ion source, the sample molecules are bombarded with a high-energy electron beam (typically 70 eV), leading to the formation of a positively charged molecular ion (M⁺˙) and fragment ions.

-

Mass Analysis: The ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).

-

Detection: The separated ions are detected, and their abundance is recorded as a function of their m/z, generating a mass spectrum.

Interpretation of the Mass Spectrum

The mass spectrum of this compound is expected to show a molecular ion peak at m/z 194, corresponding to the nominal mass of the molecule. Due to the natural abundance of chlorine isotopes (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), an M+2 peak at m/z 196 with about one-third the intensity of the molecular ion peak will be observed.[6] A characteristic fragmentation pathway for tetrazoles is the loss of a molecule of nitrogen (N₂), which would result in a fragment ion at m/z 166/168.[7] Further fragmentation may involve the loss of a chlorine radical or other rearrangements.

Figure 2: Predicted EI-MS fragmentation pathway for this compound.

Integrated Spectroscopic Analysis Workflow

The comprehensive characterization of this compound relies on the synergistic interpretation of data from multiple spectroscopic techniques.

Figure 3: Integrated workflow for the spectroscopic characterization of this compound.

Conclusion

The spectroscopic characterization of this compound through FT-IR, NMR, and MS provides a detailed and unambiguous confirmation of its molecular structure. Each technique offers complementary information, and their combined interpretation allows for a comprehensive understanding of the compound's chemical identity. The protocols and data presented in this guide serve as a valuable resource for researchers working with this and related tetrazole derivatives, facilitating their identification, purity assessment, and further investigation in various scientific disciplines.

References

-

Bana S. Abdulrahman, & Roshna B. Nadr. (2022). Synthesis and Spectroscopic Characterization of a New Series of Tetrazole Compounds. Zanco Journal of Pure and Applied Sciences, 34(6), 23-33. [Link]

-

Supporting Information for a relevant article. (n.d.). [Link]

-

Kini, S., et al. (2023). Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy. Frontiers in Chemistry, 11. [Link]

-

Kokane, B. D., Varala, R., & Patil, S. G. (n.d.). Zn(OAc)2·2H2O-Catalyzed Efficient Synthesis of 5-Substituted 1H-Tetrazoles. Growing Science. [Link]

-

Abbas, M. K., et al. (2023). SYNTHESIS AND CHARACTERIZATION OF FIVE-MEMBERED HETEROCYCLIC COMPOUNDS OF TETRAZOLE DERIVATIVES AND THEIR BIOLOGICAL ACTIVITY. CyberLeninka. [Link]

-

Sharma, V. P. (2004). 13 C-NMR Studies of Some Heterocyclically Substituted Chromones. Asian Journal of Chemistry, 16(3-4), 1471-1474. [Link]

-

PubChem. (n.d.). 5-[Chloro-[1-(4-methylphenyl)tetrazol-5-yl]methyl]-1-(4-methylphenyl)tetrazole. PubChem. [Link]

-

Gholap, A. R., et al. (2007). Synthesis and Characterization of 5-Substituted 1H-Tetrazoles in the Presence of Nano-TiCl4.SiO2. J. Chil. Chem. Soc., 52(4). [Link]

-

Li, F., et al. (2008). Characteristic fragmentation behavior of 5-[1-aryl- 1H-pyrrol-2-yl]-1H-tetrazole by electrospray ionization tandem mass spectrometry. Life Science Journal, 5(2), 25-29. [Link]

-

Organic Chemistry Portal. (n.d.). 2H-Tetrazole synthesis. Organic Chemistry Portal. [Link]

-

NIST. (n.d.). 5-Chloro-2-methyl-3(2H)-isothiazolone. NIST WebBook. [Link]

-

SpectraBase. (n.d.). 5-(4-Methylphenyl)-1H-tetrazole - Optional[1H NMR] - Spectrum. SpectraBase. [Link]

-

ResearchGate. (n.d.). The FT-IR spectra of 5-phenyl-1H-tetrazole (A), Fe 3 O 4 @SiO 2 (B), Fe... ResearchGate. [Link]

-

ResearchGate. (2018). (PDF) SYNTHESIS AND CHARACTERIZATION OF 4-METHYL-2-PHENYL-4-((5-PHENYL-2H-TETRAZOL-2-YL)METHYL)-4,5-DIHYDROOXAZOLE. ResearchGate. [Link]

Sources

- 1. Synthesis and spectroscopic properties of new bis-tetrazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. rsc.org [rsc.org]

- 4. cyberleninka.ru [cyberleninka.ru]

- 5. Frontiers | Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy [frontiersin.org]

- 6. 5-Chloro-2-methyl-3(2H)-isothiazolone [webbook.nist.gov]

- 7. lifesciencesite.com [lifesciencesite.com]

An In-Depth Technical Guide to the Biological Activity of 5-(4-chloro-3-methylphenyl)-2H-tetrazole

For Researchers, Scientists, and Drug Development Professionals

Abstract

The tetrazole moiety is a cornerstone in medicinal chemistry, recognized for its role as a bioisostere of the carboxylic acid group and its presence in numerous FDA-approved drugs.[1] This guide focuses on the specific, yet underexplored compound, 5-(4-chloro-3-methylphenyl)-2H-tetrazole (CAS No. 885278-43-3).[2] While direct and extensive biological data for this particular molecule is nascent, this document serves as a comprehensive technical guide by extrapolating from the well-established activities of the broader tetrazole class and its close structural analogs. We will delve into its synthesis, potential anticancer, antimicrobial, and anti-inflammatory activities, and propose detailed experimental protocols for its comprehensive biological evaluation. This guide is intended to be a foundational resource for researchers poised to investigate the therapeutic potential of this promising compound.

Introduction: The Significance of the Tetrazole Scaffold

Tetrazoles are five-membered heterocyclic compounds containing four nitrogen atoms and one carbon atom.[3] Their structure confers a unique set of physicochemical properties, including metabolic stability and an acidic nature, making them valuable pharmacophores in drug design.[4] The tetrazole ring is often employed as a bioisosteric replacement for a carboxylic acid, which can lead to improved pharmacokinetic profiles, such as enhanced membrane permeability and reduced metabolic liability.[1]

The versatility of the tetrazole scaffold is evidenced by its incorporation into a wide array of therapeutic agents with diverse biological activities, including antibacterial, antifungal, anticancer, antiviral, anti-inflammatory, and antihypertensive effects.[5][6] This broad spectrum of activity underscores the importance of synthesizing and evaluating novel tetrazole derivatives like this compound.

Synthesis and Characterization

The synthesis of 5-substituted-2H-tetrazoles can be achieved through various synthetic routes. A common and effective method is the [3+2] cycloaddition reaction between an organonitrile and an azide.

Proposed Synthetic Pathway

A plausible synthetic route to this compound would involve the reaction of 4-chloro-3-methylbenzonitrile with an azide source, such as sodium azide, often in the presence of a catalyst.

Caption: Proposed synthesis of the target compound.

Detailed Experimental Protocol

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-chloro-3-methylbenzonitrile (1 equivalent) in a suitable solvent such as dimethylformamide (DMF).

-

Addition of Reagents: Add sodium azide (1.5 equivalents) and a catalyst, for example, zinc chloride (0.5 equivalents), to the solution.

-

Reaction Conditions: Heat the reaction mixture to 120-130 °C and stir for 12-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Work-up: After completion, cool the reaction mixture to room temperature and pour it into a beaker containing ice-cold water.

-

Acidification: Acidify the aqueous solution with dilute hydrochloric acid to precipitate the tetrazole product.

-

Isolation and Purification: Filter the precipitate, wash with cold water, and dry under vacuum. Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the pure this compound.

-

Characterization: Confirm the structure of the synthesized compound using spectroscopic techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Potential Biological Activities

Based on the extensive literature on tetrazole derivatives, this compound is predicted to exhibit a range of biological activities.

Anticancer Activity

Numerous tetrazole derivatives have demonstrated potent anticancer activities through various mechanisms of action.[4] These include the inhibition of protein synthesis, disruption of DNA replication, and induction of oxidative stress.[3]

A potential mechanism of anticancer action for this compound could involve the inhibition of key signaling pathways implicated in cancer cell proliferation and survival, such as the EGFR pathway. The substituted phenyl ring may facilitate binding to the active site of receptor tyrosine kinases.

Caption: Potential inhibition of the EGFR signaling pathway.

-

Cell Culture: Culture human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) in appropriate media supplemented with fetal bovine serum and antibiotics.

-

Cell Seeding: Seed the cells in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours.

-

Compound Treatment: Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control (DMSO) for 48-72 hours.

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.

-

Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability and determine the IC50 value (the concentration that inhibits 50% of cell growth).

Antimicrobial Activity

Tetrazole derivatives have been extensively studied for their antibacterial properties.[5] A study on the structurally similar compound, 5-(4-chlorophenyl)-1H-tetrazole, demonstrated its bactericidal effect against various hospital-isolated strains.[7]

| Compound | Bacterial Strain | MIC (mg/mL)[7] |

| 5-(4-chlorophenyl)-1H-tetrazole | E. coli H | 2.5 |

| 5-(4-chlorophenyl)-1H-tetrazole | S. aureus H | >2 |

| 5-(4-chlorophenyl)-1H-tetrazole | K. pneumoniae H | 2.5 |

-

Bacterial Strains: Use standard and clinical isolates of Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria.

-

Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard.

-

Broth Microdilution: In a 96-well plate, perform serial two-fold dilutions of the test compound in Mueller-Hinton broth.

-

Inoculation: Inoculate each well with the bacterial suspension. Include positive (bacteria only) and negative (broth only) controls.

-

Incubation: Incubate the plates at 37 °C for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Anti-inflammatory Activity

The tetrazole nucleus is a component of several anti-inflammatory agents.[6] Their mechanism often involves the inhibition of inflammatory mediators like cyclooxygenase (COX) enzymes.

Caption: A multi-step approach to evaluate anti-inflammatory potential.

-

Animal Model: Use male Wistar rats (150-200 g).

-

Grouping: Divide the animals into groups: control (vehicle), standard drug (e.g., Indomethacin), and test compound groups (different doses).

-

Drug Administration: Administer the test compound or standard drug orally or intraperitoneally one hour before carrageenan injection.

-

Induction of Edema: Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw.

-

Measurement of Paw Volume: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection.

-

Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the control group.

Conclusion and Future Directions

While the biological profile of this compound is not yet extensively documented, its chemical structure, rooted in the versatile tetrazole scaffold, strongly suggests a high potential for significant therapeutic activities. The presence of the chloro and methyl substitutions on the phenyl ring may further modulate its biological effects and pharmacokinetic properties. This guide provides a solid framework for initiating a comprehensive investigation into its anticancer, antimicrobial, and anti-inflammatory properties. Future research should focus on the detailed experimental validation proposed herein, including mechanism of action studies and in vivo efficacy and toxicity assessments, to fully elucidate the therapeutic promise of this compound.

References

- Abu-Hashem, A., & El-Shazly, M. (2019). Synthesis and antimicrobial evaluation of novel triazole, tetrazole, and spiropyrimidine-thiadiazole derivatives.

- Al-Mulla, A. (2017). A review: biological importance of tetrazole derivatives. Research Journal of Pharmaceutical, Biological and Chemical Sciences, 8(2), 1438-1445.

- Bhaskar, V. H., & Mohite, P. B. (2010). Synthesis, characterization and evaluation of some new 1, 3, 4-oxadiazole derivatives for their antimicrobial activity. International Journal of ChemTech Research, 2(3), 1346-1353.

- Devi, et al. (Year). Synthesis and structure–activity relationship of 2-(5-(4-(1H-tetrazol-1-yl)benzoyl)-3-substituted-1,3,4-thiadiazol-2(3H)-ylidene)

- Husain, A., Azim, M. S., Mitra, M., & Bhasin, P. S. (2011). A review on candesartan: pharmacological and pharmaceutical profile. Journal of Applied Pharmaceutical Science, 01(06), 12-17.

- Mohite, P. B., & Bhaskar, V. H. (2011). Potential pharmacological activities of tetrazoles in the new millennium. International Journal of PharmTech Research, 3(3), 1557-1566.

- Ostrovskii, V. A., Trifonov, R. E., & Popova, E. A. (2012). Medicinal chemistry of tetrazoles. Russian Chemical Bulletin, 61(4), 768-780.

- Plech, T., et al. (2011). Synthesis and antibacterial activity of N-2-hydroxymethyl and N-2-aminomethyl derivatives of 4-aryl-5-(3-chlorophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione. European Journal of Medicinal Chemistry, 46(1), 241-248.

- Sadek, B., & Al-Mulla, A. M. (2019). Synthesis and biological evaluation of new tetrazole derivatives as potential anticancer agents. Medicinal Chemistry Research, 28(11), 1937-1948.

- Study of the antibacterial effect of 5-(4-chlorophenyl)-1H-tetrazole and its oxime precursor against strains isolated from the hospital environment. (2018).

- Verma, A., et al. (2022). Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy. Frontiers in Chemistry, 10, 983883.

- Yuan, et al. (Year). Title of the article. Source.

Sources

- 1. Tetrazoles via Multicomponent Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. lab-chemicals.com [lab-chemicals.com]

- 3. Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. isfcppharmaspire.com [isfcppharmaspire.com]

- 6. sphinxsai.com [sphinxsai.com]

- 7. researchgate.net [researchgate.net]

An In-depth Technical Guide: 5-(4-chloro-3-methylphenyl)-2H-tetrazole as a Carboxylic Acid Bioisostere

Introduction: The Principle of Bioisosteric Replacement in Modern Drug Discovery

In medicinal chemistry, the strategic modification of a lead compound to optimize its pharmacological profile is a fundamental practice. One of the most powerful strategies in this endeavor is bioisosteric replacement, where a functional group is exchanged for another that retains similar steric, electronic, and physicochemical properties, thereby maintaining or enhancing biological activity while improving Absorption, Distribution, Metabolism, and Excretion (ADME) characteristics.[1][2] The 5-substituted-1H-tetrazole ring has emerged as a preeminent non-classical bioisostere for the carboxylic acid group, a substitution now present in numerous FDA-approved drugs.[1][3][4]

This guide provides a detailed technical examination of a specific and highly relevant bioisostere: 5-(4-chloro-3-methylphenyl)-2H-tetrazole . We will explore its synthesis, its comparative physicochemical properties against its carboxylic acid analogue, the scientific rationale for its use, and its practical application in drug design for researchers and drug development professionals.

Core Compound Profile: this compound

The strategic value of this compound lies in the combination of the tetrazole ring with a specifically substituted phenyl group. The 4-chloro and 3-methyl substituents provide distinct electronic and steric influences that can be critical for fine-tuning interactions with a biological target.

-

Chemical Structure:

The tetrazole ring itself can exist in two tautomeric forms, 1H and 2H. The equilibrium between these forms is an important consideration in its interaction with biological systems.

Synthesis Pathway: The [3+2] Cycloaddition

The most robust and widely adopted method for synthesizing 5-substituted-1H-tetrazoles is the [3+2] cycloaddition reaction between an organic nitrile and an azide source, most commonly sodium azide (NaN₃).[8][9] This reaction is often catalyzed to enhance reaction rates and yields. Catalysts can include Lewis acids like zinc salts, which activate the nitrile group towards nucleophilic attack by the azide.[10][11]

The synthesis of this compound logically starts from the corresponding nitrile, 4-chloro-3-methylbenzonitrile.

Caption: Bioisosteric replacement of the carboxylic acid with a tetrazole.

Application in Drug Design: A Case Study Framework

The utility of the tetrazole-for-carboxylic-acid swap is famously demonstrated in the development of Angiotensin II Type 1 (AT1) receptor antagonists, such as Losartan, for treating hypertension. [3][4]These drugs target the Renin-Angiotensin-Aldosterone System (RAAS).

In this context, a molecule like this compound would be a crucial component. The acidic tetrazole group is vital for binding to a key site on the AT1 receptor, mimicking the interaction of the natural ligand's terminal carboxylate group. The substituted phenyl ring then occupies a hydrophobic pocket, with the specific chloro and methyl groups positioned to maximize van der Waals interactions and optimize potency and selectivity.

Caption: The role of tetrazole-containing ARBs in the RAAS pathway.

Experimental Protocols

To ensure scientific integrity, protocols must be robust and reproducible. The following are detailed methodologies for the synthesis of the title compound and the determination of a key physicochemical parameter.

Protocol 1: Synthesis of this compound

This protocol is adapted from the safe and environmentally conscious method developed by Demko and Sharpless, utilizing water as the solvent. [10] Materials:

-

4-chloro-3-methylbenzonitrile (10 mmol, 1.51 g)

-

Sodium azide (NaN₃) (12 mmol, 0.78 g, 1.2 equiv)

-

Zinc bromide (ZnBr₂) (12 mmol, 2.70 g, 1.2 equiv)

-

Deionized water (20 mL)

-

3M Hydrochloric acid (HCl)

-

Ethyl acetate

-

Saturated sodium chloride solution (Brine)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask with reflux condenser and magnetic stirrer

Procedure:

-

To a 100 mL round-bottom flask, add 4-chloro-3-methylbenzonitrile (10 mmol), sodium azide (12 mmol), zinc bromide (12 mmol), and deionized water (20 mL).

-

Causality: Zinc bromide acts as a Lewis acid catalyst, activating the nitrile for the [3+2] cycloaddition with the azide. [11]Water is used as a safe, green solvent, and maintaining a slightly alkaline pH minimizes the formation of volatile and hazardous hydrazoic acid. [10]3. Heat the mixture to reflux (approx. 100-110 °C) with vigorous stirring. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting nitrile is consumed (typically 12-24 hours).

-

Cool the reaction mixture to room temperature.

-

Slowly add 3M HCl to the stirred mixture until the pH is approximately 1. This protonates the tetrazole, causing it to precipitate.

-

Self-Validation: The formation of a solid precipitate upon acidification is the first indicator of successful product formation.

-

Extract the aqueous mixture with ethyl acetate (3 x 30 mL).

-

Combine the organic layers and wash with brine (1 x 20 mL).

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene) to yield the pure this compound.

-

Validation: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Protocol 2: Determination of Octanol-Water Partition Coefficient (LogP)

The shake-flask method is the gold-standard for experimentally determining LogP.

Materials:

-

Pure this compound

-

n-Octanol (pre-saturated with buffer)

-

Phosphate buffer pH 7.4 (pre-saturated with n-octanol)

-

Centrifuge tubes

-

Mechanical shaker

-

UV-Vis Spectrophotometer or HPLC

Procedure:

-

Prepare a stock solution of the tetrazole of known concentration in the phosphate buffer.

-

In a centrifuge tube, add equal volumes of the pre-saturated n-octanol and the pre-saturated buffer containing the tetrazole.

-

Causality: Pre-saturating the solvents ensures that the volume of each phase does not change during the experiment, leading to an accurate measurement.

-

Seal the tube and shake vigorously using a mechanical shaker for 1 hour at a constant temperature (e.g., 25 °C) to allow equilibrium to be reached.

-

Centrifuge the mixture to ensure complete separation of the two phases.

-

Carefully withdraw an aliquot from the aqueous phase.

-

Determine the concentration of the tetrazole remaining in the aqueous phase using a pre-established calibration curve on a UV-Vis spectrophotometer or HPLC.

-

Calculation:

-

Initial concentration in aqueous phase = [C]initial

-

Final concentration in aqueous phase = [C]aq

-

Concentration in octanol phase = [C]oct = [C]initial - [C]aq

-

Partition Coefficient (P) = [C]oct / [C]aq

-

LogP = log₁₀(P)

-

-

Self-Validation: Repeat the experiment at least three times to ensure the reproducibility of the LogP value.

Conclusion

This compound is a powerful and validated bioisostere for its corresponding carboxylic acid. Its primary advantage lies in its enhanced metabolic stability, which can significantly improve the pharmacokinetic profile of a drug candidate. [12][13]While its acidity and ability to engage in target binding are comparable to a carboxylic acid, researchers must carefully consider the potential trade-offs in membrane permeability. [14][15]The synthetic accessibility via the robust [3+2] cycloaddition reaction makes it a readily available tool for medicinal chemists. By understanding the nuanced physicochemical properties and applying the rigorous experimental protocols outlined in this guide, drug development professionals can effectively leverage this bioisostere to design safer and more efficacious therapeutics.

References

- Efficient synthesis of tetrazoles via [2 + 3] cycloaddition reaction catalyzed by cobalt–nickel on magnetic mesoporous hollow spheres. RSC Advances.

- Demko, Z. P., & Sharpless, K. B. (2001). Preparation of 5-Substituted 1H-Tetrazoles from Nitriles in Water. The Journal of Organic Chemistry, 66(24), 7945–7950.

- Koguro, K., Oga, T., Mitsui, S., & Orita, R. (1998). Novel Synthesis of 5-Substituted Tetrazoles from Nitriles. Synthesis, 1998(6), 910-914.

- Amine Salt–Catalyzed Synthesis of 5-Substituted 1H-Tetrazoles from Nitriles. Synthetic Communications.

- Synthesis of Fused Tetrazole Derivatives via a Tandem Cycloaddition and N-Allylation Reaction and Parallel Synthesis of Fused Tetrazole Amines. The Journal of Organic Chemistry.

- A novel approach for the synthesis of 5-substituted-1H-tetrazoles. SciELO.

- Synthesis of 2-aryl-2H-tetrazoles via a regioselective [3+2] cycloaddition reaction. National Institutes of Health.

- Step-by-step synthesis protocol for 5-substituted Tetrazoles. Benchchem.

- 1H-Tetrazole synthesis. Organic Chemistry Portal.

- Bioisosteres in Drug Discovery: Focus on Tetrazole. ResearchGate.

- 2H-Tetrazole synthesis. Organic Chemistry Portal.

- Malik, M. A., Wani, M. Y., Al-Thabaiti, S. A., & Shiekh, R. A. (2013). Tetrazoles as carboxylic acid isosteres: chemistry and biology. Journal of Inclusion Phenomena and Macrocyclic Chemistry, 77(1-4).

- Tetrazole vs. Carboxylic Acid: a comparative analysis in drug design. Benchchem.

- 1H-Tetrazole in Medicinal Chemistry: A Key Bioisostere for Drug Design. [Source not available].

- A Comparative Guide to Tetrazole Derivatives and Their Bioisosteres in Drug Discovery. Benchchem.

- Unlock the Power of Tetrazole: Synthesis and Pharmaceutical Significance. [Source not available].

- Innovative synthesis of drug-like molecules using tetrazole as core building blocks. National Institutes of Health.

- Structure Property Relationships of Carboxylic Acid Isosteres. ACS Publications.

- Carboxylic Acid (Bio)Isosteres in Drug Design. PubMed Central.

- Bioisosteres for Drug Hunters: Part 1 - Background, Carboxylic Acids, and Amides. [Source not available].

- Innovative synthesis of drug-like molecules using tetrazole as core building blocks. [Source not available].

- The same and not the same: Carboxylic acids and tetrazoles. The Curious Wavefunction.

- Drug Design: Influence of Heterocyclic Structure as Bioisosteres. Open Access Journals.

- 5-(4-CHLORO-3-METHYL-PHENYL)-2H-TETRAZOLE. ChemicalBook.

- 5-[Chloro-[1-(4-methylphenyl)tetrazol-5-yl]methyl]. PubChem.

- This compound, 97%. Lab-Chemicals.Com.

- Synthesis of 5-aryl-2H-tetrazoles, 5-aryl-2H-tetrazole-2-acetic Acids, and [(4-phenyl-5-aryl-4H-1,2,4-triazol-3-yl)thio]acetic Acids as Possible Superoxide Scavengers and Antiinflammatory Agents. PubMed.

- Streamlined Green Synthesis and Process Optimization for Tetrazole Derivatives Via Metal-Free Reactions. [Source not available].

- Process for the preparation of 5-substituted 1-alkyltetrazoles. Google Patents.

- This compound. Arctom.

- Understanding Lipinski's Rule of 5 and the Role of LogP Value in Drug Design and Development. Sai Life Sciences.

- A Pharmacological Expedition of Tetrazole Compounds Towards Medical Field - An Overview. International Journal of Pharmaceutical Sciences Review and Research.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Innovative synthesis of drug-like molecules using tetrazole as core building blocks - PMC [pmc.ncbi.nlm.nih.gov]

- 3. drughunter.com [drughunter.com]

- 4. openaccessjournals.com [openaccessjournals.com]

- 5. 5-(4-CHLORO-3-METHYL-PHENYL)-2H-TETRAZOLE | 885278-43-3 [chemicalbook.com]

- 6. lab-chemicals.com [lab-chemicals.com]

- 7. arctomsci.com [arctomsci.com]

- 8. Efficient synthesis of tetrazoles via [2 + 3] cycloaddition reaction catalyzed by cobalt–nickel on magnetic mesoporous hollow spheres - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Preparation of 5-Substituted 1H-Tetrazoles from Nitriles in Water [organic-chemistry.org]

- 11. 1H-Tetrazole synthesis [organic-chemistry.org]

- 12. nbinno.com [nbinno.com]

- 13. researchgate.net [researchgate.net]

- 14. pubs.acs.org [pubs.acs.org]

- 15. The Curious Wavefunction: The same and not the same: Carboxylic acids and tetrazoles [wavefunction.fieldofscience.com]

A Technical Guide to the Therapeutic Applications of Substituted Phenyltetrazoles

Abstract